![molecular formula C17H25F3O4Si B2583002 2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid CAS No. 1909305-24-3](/img/structure/B2583002.png)
2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid is a complex organic compound characterized by the presence of trifluoromethoxy and tris(propan-2-yl)silyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the radical trifluoromethylation of carbon-centered radical intermediates, which has been shown to be effective in introducing the trifluoromethoxy group . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy and tris(propan-2-yl)silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzoic acid core.
Scientific Research Applications
2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structural features make it a valuable tool in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the tris(propan-2-yl)silyl group can influence its reactivity and binding affinity. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethoxyphenylboronic acid: Similar in structure but with a boronic acid group instead of the benzoic acid core.
Trifluoromethyl phenyl sulfone: Contains a trifluoromethyl group but differs in the presence of a sulfone group.
Uniqueness
2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid is unique due to the combination of trifluoromethoxy and tris(propan-2-yl)silyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(trifluoromethoxy)-3-tri(propan-2-yl)silyloxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3O4Si/c1-10(2)25(11(3)4,12(5)6)24-14-9-7-8-13(16(21)22)15(14)23-17(18,19)20/h7-12H,1-6H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKXAPQVRMTGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC(=C1OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((4-fluorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2582920.png)
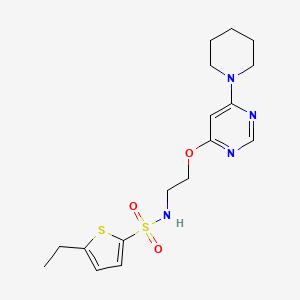


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2582924.png)
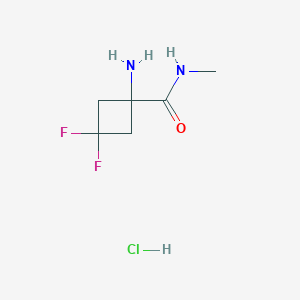
![5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide](/img/structure/B2582927.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2582928.png)
![(E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2582933.png)
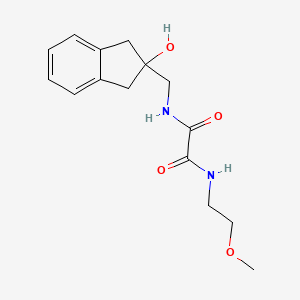
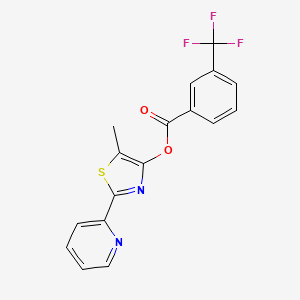
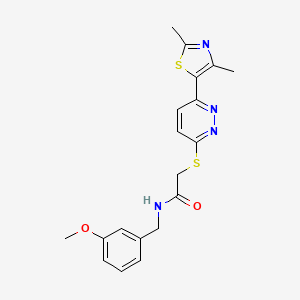
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2582941.png)

